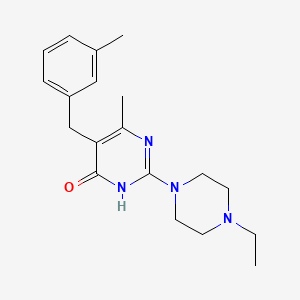
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein tyrosine kinase, which makes it a promising candidate for the development of anticancer drugs.
Mécanisme D'action
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone involves the inhibition of protein tyrosine kinases. By binding to the ATP-binding site of these kinases, it prevents the transfer of phosphate groups to downstream signaling proteins, ultimately leading to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-proliferative effects on cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone is its potency as a protein tyrosine kinase inhibitor. This makes it an attractive candidate for the development of anticancer drugs. However, its limited solubility in water can make it difficult to work with in lab experiments.
Orientations Futures
There are several potential directions for future research on 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone. One area of interest is the development of more soluble analogs of the compound, which would make it easier to work with in lab experiments. Additionally, further studies are needed to investigate the potential use of the compound in combination with other cancer therapies. Finally, more research is needed to fully understand the mechanism of action of the compound, which could lead to the development of more effective cancer drugs.
Méthodes De Synthèse
The synthesis of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone involves a multi-step process. One of the most commonly used methods involves the reaction of 3-methylbenzylamine with ethyl chloroformate to produce N-(3-methylbenzyl) carbamate. This intermediate is then reacted with 1-methyl-2-(4-piperazinyl) ethylamine to produce the final product.
Applications De Recherche Scientifique
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several protein tyrosine kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These kinases play a crucial role in cancer cell proliferation and survival, making them attractive targets for cancer therapy.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-5-[(3-methylphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-22-8-10-23(11-9-22)19-20-15(3)17(18(24)21-19)13-16-7-5-6-14(2)12-16/h5-7,12H,4,8-11,13H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREGKARSCRCOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,3-dihydro-1H-inden-2-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5968320.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)

![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)
